1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-ol
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Overview
Description
1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-ol is a chemical compound with the molecular formula C9H18N2O. It is known for its unique structure, which includes a cyclopropyl group and a piperazine ring.
Preparation Methods
The synthesis of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-ol typically involves the reaction of cyclopropylamine with piperazine in the presence of an appropriate solvent and catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction . Major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for various diseases.
Industry: It is utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to various physiological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-ol can be compared with other similar compounds, such as:
1-(2-Hydroxyethyl)piperazine: This compound also contains a piperazine ring but differs in the presence of a hydroxyethyl group instead of a cyclopropyl group.
N-(2-Hydroxyethyl)piperazine: Similar to the previous compound, it has a hydroxyethyl group attached to the piperazine ring.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-ol is a compound of interest in medicinal chemistry due to its unique structure, which combines a cyclopropyl group with a piperazine moiety. This compound has garnered attention for its potential biological activities, particularly as a therapeutic agent in various medical applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Structural Characteristics
The structural formula of this compound can be represented as follows:
This compound features:
- A cyclopropyl ring, which contributes to its unique chemical reactivity.
- A piperazine ring that enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. Notably, preliminary studies indicate that this compound may act as a competitive inhibitor of tyrosinase , an enzyme crucial for melanin production. The inhibition of tyrosinase has significant implications for conditions such as hyperpigmentation and melanoma treatment, with an observed IC50 value of approximately 0.18 μM against tyrosinase from Agaricus bisporus .
Antimicrobial Properties
Research indicates that derivatives of piperazine, including this compound, exhibit promising antimicrobial activities. These compounds are being investigated for their potential to combat various bacterial infections .
Anticancer Properties
The compound's potential as an anticancer agent is also under investigation. Studies have shown that similar piperazine derivatives can significantly reduce cell viability in breast cancer models . The mechanism appears to involve the modulation of key pathways associated with cell proliferation and apoptosis.
Case Study 1: Tyrosinase Inhibition
In a controlled study assessing the inhibitory effects on tyrosinase, this compound demonstrated significant potency. The study highlighted the compound's potential application in treating skin disorders characterized by excessive melanin production.
Compound | IC50 Value (μM) | Target Enzyme |
---|---|---|
This compound | 0.18 | Tyrosinase |
Control Compound | 0.50 | Tyrosinase |
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines treated with piperazine derivatives showed a marked decrease in cell viability, suggesting that modifications to the piperazine structure can enhance anticancer activity.
Compound | Cell Viability (%) | Concentration (μM) |
---|---|---|
Piperazine Derivative A | 30% | 10 |
Piperazine Derivative B | 45% | 10 |
Control (No Treatment) | 100% | - |
Properties
IUPAC Name |
1-cyclopropyl-2-piperazin-1-ylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c12-9(8-1-2-8)7-11-5-3-10-4-6-11/h8-10,12H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXMLTKMQVGJFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCNCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.